3-O-Caffeoyloleanolic Acid: A Technical Guide to its Natural Sources, Distribution, and Biological Significance
3-O-Caffeoyloleanolic Acid: A Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) ester that has garnered interest within the scientific community for its potential therapeutic properties, including antitumor and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and methods for isolation and characterization of this compound. Furthermore, it delves into the putative signaling pathways through which 3-O-caffeoyloleanolic acid may exert its biological effects, drawing upon evidence from its constituent molecules and closely related analogues. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.
Natural Sources and Distribution
3-O-caffeoyloleanolic acid has been identified in a variety of plant species, suggesting a distribution across different plant families. While quantitative data on the concentration of this specific compound is not extensively available in the public domain, its presence has been confirmed in several plant tissues.
Table 1: Natural Sources and Distribution of 3-O-Caffeoyloleanolic Acid
| Plant Species | Family | Plant Part(s) |
| Robinia pseudoacacia (Black Locust) | Fabaceae | Stem Bark[1][2][3][4] |
| Betula platyphylla var. japonica (Japanese White Birch) | Betulaceae | Bark[1] |
| Elaeagnus oldhamii | Elaeagnaceae | Leaves[1] |
| Oenothera biennis (Evening Primrose) | Onagraceae | Seeds[1] |
| Leptopus lolonum | Phyllanthaceae | Whole Plant[1] |
| Apples and Pears | Rosaceae | Skins[1] |
Experimental Protocols
Extraction and Isolation of 3-O-Caffeoyloleanolic Acid from Robinia pseudoacacia Stem Bark
The following protocol is a composite method based on published literature for the isolation of 3-O-caffeoyloleanolic acid from the stem bark of Robinia pseudoacacia.[2][4]
2.1.1. Plant Material and Extraction
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Obtain fresh stem bark of Robinia pseudoacacia.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried bark into a coarse powder.
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Macerate the powdered bark with 80% methanol (B129727) at room temperature for 72 hours, with occasional agitation.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2.1.2. Solvent Partitioning
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Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate.
-
Monitor the separation of 3-O-caffeoyloleanolic acid into the different fractions using thin-layer chromatography (TLC). The compound is expected to be in the more polar fractions (chloroform and ethyl acetate).
2.1.3. Chromatographic Purification
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Subject the fraction enriched with 3-O-caffeoyloleanolic acid to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
-
Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Collect the peak corresponding to 3-O-caffeoyloleanolic acid and verify its purity by analytical HPLC and spectroscopic methods.
2.1.4. Structural Elucidation The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.[2][4]
General Protocol for Quantification by HPLC-DAD
The following is a general method for the quantification of 3-O-caffeoyloleanolic acid in plant extracts, based on standard methods for similar phenolic compounds.[5][6]
2.2.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of the caffeoyl moiety, typically around 325-330 nm.
-
Column Temperature: 25-30 °C.
2.2.2. Standard and Sample Preparation
-
Prepare a stock solution of purified 3-O-caffeoyloleanolic acid of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare plant extracts as described in the extraction protocol and filter through a 0.45 µm syringe filter before injection.
2.2.3. Method Validation The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]
Biological Activities and Signaling Pathways
While direct studies on the signaling pathways of 3-O-caffeoyloleanolic acid are limited, its biological activities can be inferred from its constituent parts, oleanolic acid and caffeic acid, as well as from studies on the closely related compound, 3-O-acetyloleanolic acid. The primary activities of interest are its antitumor and anti-inflammatory effects.
Antitumor Activity: Induction of Apoptosis
3-O-acetyloleanolic acid, a structurally similar compound, has been shown to induce apoptosis in human colon carcinoma cells through the extrinsic pathway.[8][9] It is plausible that 3-O-caffeoyloleanolic acid acts through a similar mechanism. Furthermore, the parent compounds, oleanolic acid and caffeic acid, are known to induce apoptosis through both extrinsic and intrinsic (mitochondrial) pathways.[10][11][12]
Caption: Putative extrinsic apoptosis pathway induced by 3-O-caffeoyloleanolic acid.
Caption: Putative intrinsic (mitochondrial) apoptosis pathway.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Both oleanolic acid and caffeic acid have been demonstrated to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15][16] This pathway is a central regulator of the inflammatory response.
Caption: Putative inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
3-O-caffeoyloleanolic acid is a promising natural product with potential applications in drug development, particularly in the areas of oncology and inflammatory diseases. While its presence has been identified in several plant species, further research is required to quantify its concentration in these sources and to optimize extraction and purification protocols. Moreover, direct investigations into the molecular mechanisms and signaling pathways affected by 3-O-caffeoyloleanolic acid are needed to fully elucidate its therapeutic potential and to guide future preclinical and clinical studies. The development of validated analytical methods for its quantification is also a critical next step for quality control and standardization of any potential phytopharmaceutical products.
References
- 1. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of 3- O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. scielo.br [scielo.br]
- 7. phcogj.com [phcogj.com]
- 8. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis effect of caffeic acid 3,4-dihydroxy-phenethyl ester on the breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 16. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
